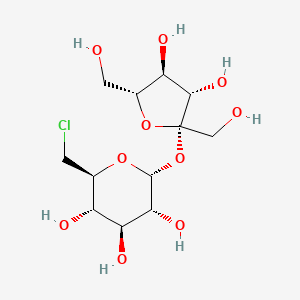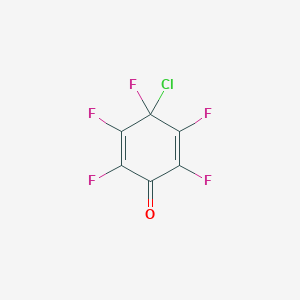![molecular formula C14H22O8 B14655556 Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol CAS No. 52251-27-1](/img/structure/B14655556.png)
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a phenyl ring, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol typically involves the reaction of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the aldehyde to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the catalytic hydrogenation of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: 4-(carboxymethyl)-2,5-dimethoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2,5-dimethoxyphenylmethanol derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is studied for its potential pharmacological properties. It has been investigated for its antioxidant and antimicrobial activities.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It is being studied for its ability to modulate biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde
- 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid
- 2,5-dimethoxyphenylmethanol
Uniqueness
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
52251-27-1 |
|---|---|
Fórmula molecular |
C14H22O8 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4.2C2H4O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11;2*1-2(3)4/h3-4,11-12H,5-6H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
WIENDZOTEYBIME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1CO)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
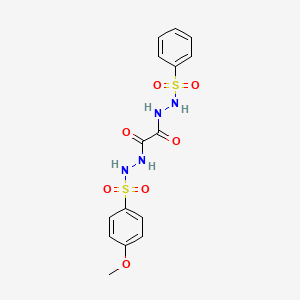
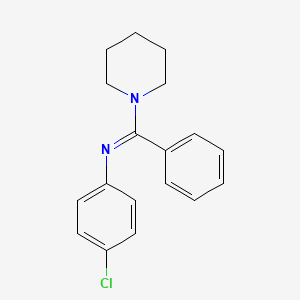
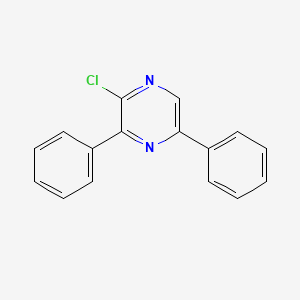
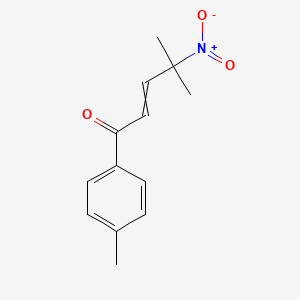

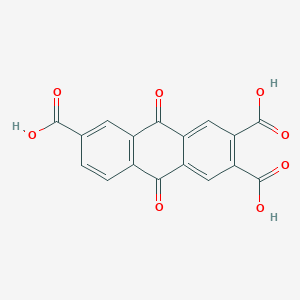
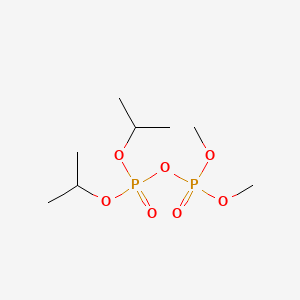


![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

